molecular formula C22H20O5 B13439346 Platachromone B

Platachromone B

Cat. No.: B13439346
M. Wt: 364.4 g/mol
InChI Key: UACBSTHIFSMGJX-RMKNXTFCSA-N
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Description

Contextualization within Prenylated Styrylchromones and Natural Products Chemistry

Platachromone B belongs to the styrylchromone class of compounds, which are characterized by a styryl group attached to a chromone (B188151) core. nih.gov Specifically, it is a prenylated styrylchromone, meaning it possesses a prenyl group—a five-carbon isoprenoid unit—attached to its chromone skeleton. smolecule.comnih.gov This prenylation is a key structural feature that often enhances the biological activity of natural products. nih.govresearchgate.net

Natural products chemistry is dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. researchgate.net Within this discipline, compounds like this compound are of great interest due to their structural complexity and potential as lead compounds for drug development. The discovery of this compound from the bark of Platanus × acerifolia (Aiton) Willd. highlights the importance of terrestrial plants as a source of novel bioactive molecules. researchgate.netresearchgate.net The isolation of this compound and its analogs, Platachromone A, C, and D, from this plant species has expanded the known diversity of styrylchromones. researchgate.net

The biosynthesis of prenylated aromatic compounds like this compound involves the coupling of the shikimate or polyketide pathway, which provides the aromatic core, with the isoprenoid pathway, which supplies the prenyl group. nih.gov This biosynthetic convergence results in a wide array of structurally diverse molecules with a range of biological functions. nih.govnumberanalytics.com

Significance as a Research Target in Medicinal Chemistry and Drug Discovery

Medicinal chemistry is an interdisciplinary science that focuses on the design, synthesis, and development of pharmaceutical agents. bath.ac.ukbirmingham.ac.ukwiley.com Natural products have historically been a rich source of inspiration for new drugs, and this compound is a compelling example of a natural compound with therapeutic potential. researchgate.net Its significance as a research target stems from its demonstrated biological activities, which include cytotoxic, antioxidant, and anti-inflammatory effects. smolecule.comresearchgate.net

The presence of the prenyl group in this compound is particularly noteworthy, as this moiety is known to influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its interaction with biological targets. nih.gov The study of structure-activity relationships (SAR) for styrylchromones has indicated that the nature and position of substituents on the chromone and styryl rings are critical for their biological effects. nih.govmdpi.com For instance, the hydroxyl groups on the B-ring of styrylchromones have been shown to be important for their antioxidant and anti-inflammatory activities. mdpi.com

The exploration of this compound and related compounds in drug discovery programs is aimed at identifying novel lead structures that can be optimized through chemical synthesis to improve their potency, selectivity, and drug-like properties. lookchem.comthieme-connect.comdrew.edunortheastern.edu The synthesis of this compound and its analogs is an active area of research, with various strategies being investigated to achieve efficient and regioselective construction of these complex molecules. lookchem.comthieme-connect.com

Scope of Academic Research on this compound

Academic research on this compound encompasses a range of scientific disciplines, reflecting its multifaceted nature. The primary areas of investigation include:

Natural Product Isolation and Characterization: This involves the extraction of this compound from its natural source, followed by purification and detailed structural elucidation using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

Chemical Synthesis: Researchers are actively developing synthetic routes to this compound and its derivatives. lookchem.comthieme-connect.com These efforts are crucial for providing sufficient quantities of the compound for biological testing and for creating analogs to probe structure-activity relationships. lookchem.comthieme-connect.com

Biological Evaluation: A significant portion of the research focuses on investigating the biological activities of this compound. Studies have explored its cytotoxic effects against various cancer cell lines, its antioxidant capacity in scavenging free radicals, and its potential as an anti-inflammatory agent. smolecule.comresearchgate.netresearchgate.net

Enzyme Inhibition Studies: The ability of this compound to inhibit specific enzymes is another area of interest. For example, its potential to inhibit enzymes like xanthine (B1682287) oxidase, which is involved in oxidative stress, has been a subject of investigation. smolecule.com

Medicinal Chemistry and Lead Optimization: Building on the initial biological findings, medicinal chemists are working to understand the molecular basis of this compound's activity and to design and synthesize new analogs with improved therapeutic profiles. bath.ac.ukbirmingham.ac.uk

The collective findings from these research endeavors contribute to a deeper understanding of this compound's chemical properties and biological potential, paving the way for its possible future development as a therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[(E)-2-(4-hydroxyphenyl)ethenyl]-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C22H20O5/c1-13(2)3-10-17-18(24)12-20(26)21-19(25)11-16(27-22(17)21)9-6-14-4-7-15(23)8-5-14/h3-9,11-12,23-24,26H,10H2,1-2H3/b9-6+

InChI Key

UACBSTHIFSMGJX-RMKNXTFCSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)/C=C/C3=CC=C(C=C3)O)C

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C=CC3=CC=C(C=C3)O)C

Origin of Product

United States

Ii. Natural Occurrence and Isolation

Botanical Source Identification of Platachromone B

Platanus × acerifolia (Aiton) Willd. as a Source

This compound is a naturally occurring compound that has been identified in Platanus × acerifolia (Aiton) Willd., commonly known as the London plane tree. researchgate.netlookchem.com This tree is a hybrid of Platanus orientalis and Platanus occidentalis and is widely cultivated in urban areas across the globe. researchgate.netresearchgate.net The genus Platanus has a history of use in traditional medicine for various ailments. researchgate.net Phytochemical investigations into Platanus × acerifolia have led to the discovery of several compounds, including the class of 2-styrylchromones, to which this compound belongs. researchgate.netresearchgate.net

Isolation from Specific Plant Parts (e.g., Shed Bark)

Research has pinpointed the shed bark of Platanus × acerifolia as the primary source for the isolation of this compound. researchgate.netlookchem.comresearchgate.net The bark of the plane tree is known to contain a variety of secondary metabolites. researchgate.netbme.hu In one study, 2.1 kg of dried and powdered shed bark was utilized to isolate this compound along with other related compounds. researchgate.net This indicates that the bark, often considered a waste material, is a valuable source of this specific phytochemical. bme.hu

Extraction and Purification Methodologies

The isolation of this compound from its botanical source involves a multi-step process of extraction and purification, employing various laboratory techniques to achieve a high degree of purity.

Solvent-Based Extraction Techniques

The initial step in isolating this compound involves solvent-based extraction. researchgate.net This method leverages the differential solubility of compounds in various solvents to separate them from the plant matrix. organomation.com

In a typical procedure, the ground shed bark of Platanus × acerifolia is extracted with 95% ethanol (B145695) at room temperature. researchgate.netresearchgate.net The resulting ethanol extract is then concentrated under reduced pressure. To precipitate out certain components, an equal volume of water is added to the concentrated solution. researchgate.net The filtrate from this step is then further processed. researchgate.net

Table 1: Initial Solvent Extraction Steps for this compound

StepDescription
1. Extraction Dried, powdered shed bark (2.1 kg) is extracted three times with 95% ethanol (3 x 8 L) at room temperature. researchgate.net
2. Concentration The ethanol extract is concentrated under reduced pressure to create a condensed solution (approx. 2.5 L). researchgate.net
3. Precipitation An equal volume of water (2.5 L) is added to the condensed solution to precipitate certain compounds. researchgate.net
4. Filtration & Further Concentration The solution is filtered, and the filtrate is condensed to yield a crude extract (89 g). researchgate.net

This table outlines the initial solvent-based extraction process used to obtain a crude extract containing this compound from the shed bark of Platanus × acerifolia.

Chromatographic Separation and Purification Strategies

Following the initial extraction, a series of chromatographic techniques are employed to separate and purify this compound from the crude extract. researchgate.net Chromatography is a laboratory technique for the separation of a mixture. libretexts.org

The crude extract is first subjected to column chromatography using a D101 macroporous resin. researchgate.net The column is eluted with a gradient of ethanol-water mixtures (30%, 50%, 70%, and 90% ethanol). researchgate.net The fraction eluted with 70% ethanol, which contains this compound, is collected for further purification. researchgate.net

This 70% ethanol fraction is then subjected to silica (B1680970) gel column chromatography. researchgate.net The column is eluted with a gradient of ethyl acetate (B1210297) in petroleum ether. researchgate.net Finally, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is used for the final purification of this compound. researchgate.net

Table 2: Chromatographic Purification of this compound

Chromatographic TechniqueStationary PhaseMobile Phase / EluentPurpose
Macroporous Resin Column Chromatography D101 macroporous resinStepwise gradient of 30%, 50%, 70%, 90% EtOH in water. researchgate.netInitial fractionation of the crude extract. researchgate.net
Silica Gel Column Chromatography Silica gelGradient of ethyl acetate in petroleum ether. researchgate.netFurther separation of the 70% ethanol fraction. researchgate.net
Preparative RP-HPLC Cosmosil C18 column75% Methanol in water. researchgate.netFinal purification of this compound. researchgate.net

This table details the sequential chromatographic methods used to isolate and purify this compound from the initial crude extract.

Through these meticulous extraction and purification strategies, this compound can be isolated in a pure form, allowing for its structural elucidation and further scientific study. researchgate.net

Iii. Biosynthetic Considerations

Proposed Biosynthetic Pathways of Styrylchromones

The biosynthesis of the 2-styrylchromone skeleton is proposed to follow a pathway analogous to that of flavonoids and stilbenes, involving a type III polyketide synthase (PKS). This pathway merges products from the shikimate and the acetate-malonate pathways.

The general proposed biosynthetic route begins with the amino acid L-phenylalanine, which is converted into a cinnamic acid derivative. This derivative is then activated to its corresponding coenzyme A (CoA) thioester, which serves as the starter unit for a PKS. The PKS catalyzes the sequential condensation of three molecules of malonyl-CoA with the cinnamoyl-CoA starter unit. This forms a linear tetraketide intermediate which then undergoes intramolecular cyclization and aromatization to yield the fundamental 2-styrylchromone core.

While the specific enzymes for styrylchromone biosynthesis have not been fully characterized, the pathway for the structurally related styrylpyrones has been elucidated. frontiersin.orgnih.gov In the biosynthesis of 11-methoxy-bisnoryangonin in Piper nigrum, a chalcone (B49325) synthase (CHS)-like enzyme, identified as a styrylpyrone synthase, catalyzes the condensation of feruloyl-CoA with two molecules of malonyl-CoA. nih.gov This suggests that a similar, yet distinct, PKS is responsible for the formation of the C17 styrylchromone scaffold from a cinnamoyl-CoA derivative and three malonyl-CoA units.

Enzymatic Steps and Key Intermediates

The proposed biosynthesis of the platachromone B backbone can be broken down into several key enzymatic steps involving specific intermediate molecules.

Formation of the Cinnamic Acid Starter Unit: The pathway initiates with L-phenylalanine, a product of the shikimate pathway. Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to yield cinnamic acid. This is often followed by hydroxylation at the 4-position by cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, to produce p-coumaric acid. Further modifications, such as hydroxylation and methylation, can occur on the phenyl ring to generate precursors like ferulic acid or caffeic acid.

Activation of the Starter Unit: The cinnamic acid derivative must be activated to its CoA ester. This reaction is catalyzed by a 4-coumaroyl-CoA ligase (4CL), which uses ATP to adenylate the carboxyl group, followed by the transfer of the cinnamoyl group to coenzyme A. The resulting cinnamoyl-CoA derivative (e.g., p-coumaroyl-CoA or feruloyl-CoA) serves as the starter molecule for the PKS. frontiersin.org

Polyketide Chain Elongation and Cyclization: A styrylchromone synthase (SCS), a hypothetical type III PKS, selects the cinnamoyl-CoA derivative as a starter unit. It then catalyzes three successive decarboxylative condensations with malonyl-CoA extender units. This process elongates the chain, forming a linear tetraketide intermediate. This intermediate is then regioselectively folded and undergoes an intramolecular Claisen condensation-type cyclization, followed by aromatization, to form the dihydroxystyrylchromone core.

Role of Prenylation in Natural Product Biogenesis

Prenylation is a crucial post-biosynthetic modification that significantly enhances the structural diversity and biological properties of natural products. nih.govnih.gov This process involves the attachment of isoprenoid units, most commonly a C5 dimethylallyl group, to an acceptor molecule. nih.gov In the case of this compound, a prenyl group is attached to the chromone (B188151) nucleus.

The prenyl donor for this reaction is dimethylallyl pyrophosphate (DMAPP), which is synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. nih.gov The transfer of the prenyl group from DMAPP to the styrylchromone core is catalyzed by a specific prenyltransferase. numberanalytics.comrsc.org These enzymes often belong to the membrane-bound aromatic prenyltransferase family and catalyze an electrophilic substitution on the electron-rich aromatic ring of the substrate. mdpi.com

Iv. Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches for Platachromone B

Total synthesis strategies for this compound and its analogues primarily focus on the efficient construction of the styrylchromone scaffold followed by or preceded by the introduction of the prenyl group.

A common and practical starting point for the synthesis of this compound is the commercially available and relatively inexpensive compound, phloroacetophenone. lookchem.comresearchgate.netthieme-connect.com This precursor contains the A-ring with the required hydroxylation pattern, providing a solid foundation for building the rest of the molecule. The general approach involves a sequence of reactions that first construct the chromone (B188151) ring and then introduce the styryl and prenyl moieties.

Research has detailed synthetic routes starting from phloroacetophenone to generate this compound and related compounds. researchgate.netthieme-connect.com These strategies often involve protection of the hydroxyl groups, followed by the key cyclization and condensation reactions to form the chromone core. The final steps typically involve the introduction of the prenyl group and deprotection to yield the target molecule. thieme-connect.comresearchgate.net For instance, 2,4,6-trihydroxyacetophenone serves as a key starting material for synthesizing various chromone derivatives, which are precursors to more complex structures like this compound. researchgate.net

The construction of the (E)-2-styrylchromone core of this compound relies on several well-established named reactions in organic chemistry.

The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of chromones and flavones, and it is a frequently employed method for preparing the precursors to (E)-2-styrylchromones like this compound. smolecule.comnih.govacgpubs.orgscienceopen.com The process typically begins with the O-acylation of a 2'-hydroxyacetophenone (B8834) derivative with cinnamoyl chloride (or a related cinnamic acid derivative) to form an ester. nih.gov This ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, specifically a 5-aryl-1-(2-hydroxyphenyl)pent-4-ene-1,3-dione. nih.gov This diketone is a crucial intermediate that is subsequently cyclized to form the chromone ring. nih.govscienceopen.com The rearrangement can be efficiently performed using various bases and sometimes under microwave irradiation to reduce reaction times. researchgate.net

Table 1: Key Steps of the Baker-Venkataraman Approach for (E)-2-Styrylchromone Synthesis

StepDescriptionReactantsKey Intermediate
i O-acylation2'-hydroxyacetophenone, Cinnamoyl chlorideCinnamate ester
ii RearrangementCinnamate ester, Base (e.g., KOH, Pyridine)1,3-Diketone
iii Cyclodehydration1,3-Diketone, Acid (e.g., H₂SO₄, TsOH)(E)-2-Styrylchromone

This table summarizes the general sequence of the Baker-Venkataraman rearrangement as applied to the synthesis of the (E)-2-styrylchromone scaffold. nih.gov

The Allan-Robinson condensation provides an alternative route to the flavone (B191248) and isoflavone (B191592) core structure and can be adapted for styrylchromones. smolecule.comscienceopen.com This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of the sodium salt of the corresponding aromatic acid. youtube.comwikipedia.org For the synthesis of a styrylchromone, this would involve using a cinnamic anhydride. The mechanism proceeds through the formation of an enol from the ketone, which then attacks the anhydride. wikipedia.org A series of cyclization and dehydration steps follows, ultimately yielding the chromone ring. youtube.comwikipedia.org While a classic method, its application in the synthesis of complex natural products like this compound may require careful selection of substrates and reaction conditions to achieve good yields. researchgate.net

The introduction of the prenyl (3-methylbut-2-en-1-yl) group is a critical step in the synthesis of this compound. Direct C-prenylation involves the electrophilic substitution of a prenyl group onto the aromatic A-ring of the chromone or a precursor. researchgate.netthieme-connect.comsmolecule.com This reaction is challenging because O-prenylation can be a significant side reaction, and controlling the regioselectivity (i.e., addition at the correct carbon atom) is crucial. rsc.org The prenylation of the flavonoid core increases the molecule's lipophilicity, which is often linked to enhanced biological activity. nih.govtandfonline.com

Various reagents and conditions can be used to achieve C-prenylation, such as using prenyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like acetone. thieme-connect.com Other methods might employ Lewis acids to facilitate the reaction. nih.gov The choice of substrate is important; direct C-prenylation can be performed on the final styrylchromone structure or on an earlier intermediate like phloroacetophenone. researchgate.netthieme-connect.com The success of direct C-prenylation often depends on the specific substitution pattern and steric environment of the substrate. rsc.org

Beyond the primary named reactions, other cyclization and condensation methods are integral to the synthesis.

Claisen Condensation: This reaction is fundamental for forming carbon-carbon bonds. uomustansiriyah.edu.iq A variation, the mixed Claisen condensation, can occur between a ketone and an ester to produce a β-diketone, which is a key intermediate in chromone synthesis, similar to the one formed in the Baker-Venkataraman rearrangement. uomustansiriyah.edu.iqscribd.com

Dieckmann Condensation: This is an intramolecular Claisen condensation used to form cyclic β-keto esters. libretexts.orgorgoreview.com While more commonly used for creating five- or six-membered carbocyclic rings from diesters, the principles of intramolecular cyclization are relevant to the formation of the heterocyclic pyrone ring in chromones. libretexts.orgorgoreview.com

Aldol (B89426) Condensation: The aldol condensation of a 2'-hydroxyacetophenone derivative with cinnamaldehyde (B126680) is another major pathway to (E)-2-styrylchromones. nih.govacgpubs.org This reaction forms a 2'-hydroxycinnamylideneacetophenone intermediate, which then undergoes oxidative cyclization to yield the final chromone product. acgpubs.org

These reactions, often used in sequence, provide a versatile toolkit for synthetic chemists to construct this compound and explore the synthesis of new, structurally related analogues. thieme-connect.comresearchgate.net

Key Synthetic Reactions and Sequences

Semi-synthetic Approaches

Semi-synthesis, a strategy that utilizes chemical compounds isolated from natural sources as starting materials, is a powerful tool for producing novel compounds with complex structures. wikipedia.org This approach can be more efficient than total synthesis, where a molecule is constructed from simple, low-molecular-weight precursors. wikipedia.orgnih.gov In the context of this compound, semi-synthetic strategies often commence with readily available phenolic compounds, such as phloroacetophenone, which serves as a foundational building block. thieme-connect.comresearchgate.net

The key transformations in these approaches include the construction of the (E)-2-styrylchromone core, followed by the strategic introduction of a prenyl group. thieme-connect.com One established method involves the direct C-prenylation of (E)-2-styryl-4H-chromen-4-ones to build the characteristic framework of this compound and related natural products. thieme-connect.com An alternative route involves O-prenylation of a hydroxyl group on the chromone ring, followed by a microwave-assisted Claisen rearrangement to form the C-prenylated product. researchgate.net These multi-step procedures, starting from a complex precursor and modifying it, exemplify the principles of semi-synthesis. nih.gov

Derivatization Strategies for this compound and Analogues

Derivatization is a key strategy for creating analogues of a lead compound to explore structure-activity relationships and optimize biological properties. mdpi.comnih.gov For this compound, this involves various chemical modifications to the 2-styrylchromone scaffold.

The synthesis of this compound analogues involves several key chemical modifications and functional group interconversions. wikipedia.orgnih.gov Starting from 2,4,6-trihydroxyacetophenone, initial steps can include methoxymethyl protection, followed by an aldol condensation with substituted benzaldehydes. researchgate.net Subsequent cyclization and oxidation lead to the formation of the core flavonoid structure. researchgate.net

A crucial modification is the introduction of the prenyl side chain. thieme-connect.com This can be achieved through O-prenylation of a 5-hydroxy-2-styrylchromone (B1215241) using prenyl bromide and a base like potassium carbonate in acetone. thieme-connect.com The resulting 5-O-prenylflavonoid can then undergo a regioselective microwave-assisted Claisen rearrangement to introduce the prenyl group at the C-8 position, a key step towards synthesizing related compounds. researchgate.net These reactions fundamentally alter the molecule's structure by converting functional groups and building complexity. wikipedia.org

Demethylation is a critical transformation in the synthesis of this compound and its analogues, as it unmasks phenol (B47542) groups which are common in natural products. nih.govnih.gov Studies have focused on the demethylation of methoxy-substituted (E)-2-styrylchromones. thieme-connect.comlookchem.com

Two primary reagents have been utilized for this purpose: boron tribromide (BBr₃) for complete demethylation and aluminum chloride (AlCl₃) for selective demethylation. thieme-connect.com The use of BBr₃ in dichloromethane (B109758) (CH₂Cl₂) effectively removes all methyl groups from dimethoxy-2-styrylchromones to yield the corresponding dihydroxy derivatives. thieme-connect.com In contrast, treatment with AlCl₃ in acetonitrile (B52724) (MeCN) allows for the selective removal of the C-5 methoxy (B1213986) group, leaving other methoxy groups intact. thieme-connect.com This selectivity is valuable for creating specific analogues with varied hydroxylation patterns.

Table 1: Demethylation Conditions for (E)-2-Styrylchromone Analogues. thieme-connect.com
ReagentSolventSubstrate TypeOutcomeConditions
Boron tribromide (BBr₃)Dichloromethane (CH₂Cl₂)(E)-5,7-dimethoxy-2-styrylchromonesComplete demethylation (5-OH and 7-OH)-78 °C to room temperature, 8-11 days
Aluminum chloride (AlCl₃)Acetonitrile (MeCN)(E)-5,7-dimethoxy-2-styrylchromonesSelective 5-demethylation (5-OH, 7-OCH₃)Reflux, ~24 hours

The 2-styrylchromone scaffold of this compound possesses functional groups amenable to cycloaddition and nucleophilic addition reactions, which are fundamental transformations in organic synthesis for forming new ring systems and carbon-carbon or carbon-heteroatom bonds. libretexts.orgcollegedunia.comwikipedia.org

Nucleophilic Addition: The carbonyl group at the C-4 position of the chromone ring is an electrophilic center. libretexts.orglnct.ac.in It is susceptible to nucleophilic attack, a common reaction for aldehydes and ketones. libretexts.orgmsu.ru This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated to form an alcohol. libretexts.orgpharmdguru.com While specific examples involving this compound are not extensively detailed, this reactivity is inherent to its chromone core and could be exploited to create C-4 modified analogues.

Cycloaddition: Cycloaddition reactions involve the concerted combination of two π-electron systems to form a ring. libretexts.orglibretexts.org The Diels-Alder, or [4+2] cycloaddition, is a prominent example. libretexts.org The conjugated system within the 2-styrylchromone structure, particularly the diene character that can be identified within the heterocyclic ring and the styryl moiety, presents potential for participating in such reactions. These reactions could be used to construct more complex polycyclic structures fused to the this compound framework.

Photooxidative reactions are chemical transformations induced by light in the presence of oxygen. nih.gov These reactions often involve the generation of reactive oxygen species that can react with organic molecules, particularly those with double bonds and aromatic systems. nih.gov The 2-styrylchromone structure of this compound contains a conjugated system of π-bonds, making it a potential substrate for photooxidation. Exposure to UV radiation in the presence of oxygen could lead to the degradation of the compound or the formation of new oxygenated derivatives, such as epoxides or cleavage products. nih.gov While this represents a potential pathway for transformation or degradation, specific studies on the photooxidative reactions of this compound are not widely reported.

V. Biological Activities and Mechanistic Investigations

Antioxidant Activity

The antioxidant capacity of Platachromone B is a cornerstone of its biological profile, enabling it to counteract oxidative stress, a condition implicated in numerous pathologies. smolecule.comnih.gov This activity stems from its ability to neutralize reactive oxygen species (ROS). smolecule.com

The primary antioxidant mechanism of phenolic compounds like this compound involves direct action against free radicals. nih.gov This is achieved through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). frontiersin.org In the HAT mechanism, the antioxidant donates a hydrogen atom to a radical, effectively neutralizing it and interrupting oxidative chain reactions. frontiersin.org The SET mechanism involves the transfer of an electron to the free radical. frontiersin.org

The class of compounds to which this compound belongs, 2-styrylchromones, are noted as potent scavengers of reactive oxygen and nitrogen species. acgpubs.org The efficacy of this scavenging activity is largely dependent on the molecular structure, particularly the presence and position of hydroxyl (-OH) groups on the aromatic rings, which can readily donate a hydrogen atom or an electron. acgpubs.orgnih.gov Various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly used to evaluate this capacity. nih.govmdpi.com In this assay, the antioxidant reduces the stable DPPH radical to the non-radical DPPH-H, a change that can be measured spectrophotometrically. nih.gov

By scavenging free radicals, this compound helps to mitigate the broader effects of oxidative stress, which is characterized by an imbalance between the production of ROS and the body's ability to detoxify these reactive products. smolecule.comnih.gov Uncontrolled oxidative stress can damage vital cellular components, including lipids, proteins, and DNA. nih.govnih.gov

Beyond direct scavenging, antioxidants can influence cellular signaling pathways involved in the defense against oxidative stress. nih.gov A critical pathway in this cellular defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.gov Activation of Nrf2 leads to the transcription of numerous genes that encode for protective proteins, including detoxifying enzymes and antioxidant proteins. nih.govmdpi.com While direct studies on this compound's effect on the Nrf2 pathway are limited, the activation of this pathway is a known mechanism for many phenolic antioxidants to enhance cellular antioxidant capacity and inhibit inflammatory responses driven by oxidative stress. mdpi.com

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory potential, a characteristic shared by many 2-styrylchromones. smolecule.comnih.gov Inflammation is a protective biological response, but its dysregulation can lead to chronic inflammatory diseases. nih.govrsc.org

The anti-inflammatory effects of natural bioactive compounds are often achieved through the modulation of pro-inflammatory gene expression. nih.gov A key regulator of the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB). mdpi.comnih.gov Under normal conditions, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. mdpi.comnih.gov Research suggests that compounds like this compound can inhibit inflammatory pathways, and the modulation of the NF-κB signaling cascade is a plausible mechanism for this effect. smolecule.commdpi.comnih.gov

Neutrophils are key immune cells that are recruited to sites of inflammation and infection. nih.gov A primary function of neutrophils is the "oxidative burst," a process involving the rapid production of large quantities of ROS by the NADPH oxidase enzyme complex. nih.govfrontiersin.org While crucial for killing pathogens, an excessive or prolonged oxidative burst can cause significant damage to surrounding tissues. frontiersin.org

The ability to modulate the neutrophil oxidative burst is an important anti-inflammatory property. nih.gov A comprehensive study on a series of 43 structurally related 2-styrylchromones (2-SC) investigated their inhibitory effects on the oxidative burst in freshly isolated human neutrophils. nih.gov The study found that many of these compounds were effective inhibitors, with the most potent ones having IC₅₀ values below 2 µM. nih.gov The structural features critical for this high activity were identified as the presence of a hydroxyl group at the C-4′ position or a catechol group (hydroxyls at C-3′ and C-4′) on the B-ring of the styrylchromone scaffold. nih.gov These findings reinforce the potential of the 2-styrylchromone structure, shared by this compound, for developing new anti-inflammatory agents. nih.gov

Table 1: Inhibitory Activity of Selected 2-Styrylchromones on Human Neutrophil Oxidative Burst This table presents data for 2-styrylchromones structurally related to this compound, as detailed in a study by Gomes et al. (2007), to illustrate the potent inhibitory activity of this class of compounds. The data is not specific to this compound itself but highlights the structure-activity relationship.

Compound ID (from study)Key Structural FeatureIC₅₀ (µM)
B8 3',4'-dihydroxy (catechol)0.7 ± 0.1
B9 3',4'-dihydroxy (catechol)0.9 ± 0.1
B10 3',4'-dihydroxy (catechol)0.9 ± 0.1
B11 3',4'-dihydroxy (catechol)0.9 ± 0.1
B6 4'-hydroxy1.1 ± 0.1
B12 3',4'-dihydroxy (catechol)1.1 ± 0.1
B13 3',4'-dihydroxy (catechol)1.2 ± 0.2
C8 4'-hydroxy1.4 ± 0.2

Source: Adapted from research on 2-Styrylchromones' effects on human neutrophils' oxidative burst. nih.gov

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. farmaciajournal.com This reaction also produces ROS, such as superoxide (B77818) and hydrogen peroxide, contributing to oxidative stress. farmaciajournal.comdrugbank.com Consequently, XO is implicated in inflammatory conditions like gout, where uric acid crystal deposition triggers a strong inflammatory response. herbmedpharmacol.com

Inhibition of xanthine oxidase is a recognized therapeutic strategy to reduce both uric acid levels and ROS production. drugbank.comnih.gov Studies have shown that some 2-styrylchromones are effective inhibitors of xanthine oxidase. researchgate.net This inhibitory action represents another mechanistic pathway through which compounds like this compound can exert their anti-inflammatory and antioxidant effects. smolecule.com

Cytotoxic and Antitumoral Activities

Research has shown that this compound exhibits significant cytotoxic activity against certain human carcinoma cell lines. researchgate.netresearchgate.net A study evaluating its effect on human hepatoma (HepG2) and human oral epidermoid carcinoma (KB) cells revealed potent growth inhibitory properties. researchgate.netresearchgate.net

The cytotoxic efficacy of this compound is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. In comparative studies with other similar compounds, this compound and its structural analogs, Platachromone A, C, and D, demonstrated notable cytotoxicity against both HepG2 and KB cell lines, with IC50 values in the low micromolar range. researchgate.netresearchgate.net Specifically, the IC50 values for these compounds ranged from 3.0 to 9.7 μM. researchgate.netresearchgate.net This indicates a higher sensitivity of these cell lines to this compound compared to other tested cell lines like MDA-MB-231 and SMMC-7721, where it showed less effective or no activity. researchgate.net

Table 1: In vitro Cytotoxicity of Platachromone Analogs

Compound Cell Line IC50 (μM)
Platachromone A HepG2 3.0-9.7
KB 3.0-9.7
This compound HepG2 3.0-9.7
KB 3.0-9.7
Platachromone C HepG2 3.0-9.7
KB 3.0-9.7
Platachromone D HepG2 3.0-9.7

Source: researchgate.netresearchgate.net

The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis, or programmed cell death. nus.edu.sgassaygenie.com Apoptosis is a crucial physiological process for removing unwanted or damaged cells and is a key target for many anticancer therapies. mdpi.comnih.gov

The process of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nus.edu.sgassaygenie.com The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which then activates a cascade of enzymes called caspases. assaygenie.commdpi.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, which also leads to caspase activation. nus.edu.sgassaygenie.com

Key players in the regulation of apoptosis include the Bcl-2 family of proteins, which consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). mdpi.com The balance between these proteins determines the cell's fate. mdpi.com Tumor suppressor proteins like p53 also play a critical role by promoting the expression of pro-apoptotic genes. assaygenie.comresearchgate.net While the precise mechanisms of this compound are still under investigation, its ability to induce apoptosis suggests it may influence these key regulatory pathways, leading to the programmed death of cancer cells. nus.edu.sgassaygenie.com

Antimicrobial Activity

In addition to its anticancer potential, this compound has been noted for its antimicrobial properties. smolecule.com

Styrylchromones, the class of compounds to which this compound belongs, have been recognized for their antibacterial activities. researchgate.net The mechanisms by which these compounds exert their antibacterial effects can be diverse, often involving the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation. nih.gov The specific antibacterial spectrum and mechanisms of this compound require more detailed investigation.

Similar to its antibacterial action, the antifungal potential of styrylchromones has been reported. researchgate.net The mode of action for antifungal agents frequently involves targeting the fungal cell membrane, leading to increased permeability and cell death. nih.gov Further research is needed to establish the specific antifungal efficacy and mechanisms of this compound against various fungal pathogens.

The antiviral activity of styrylchromones is another area of interest. researchgate.netresearchgate.net Antiviral mechanisms can vary widely, from inhibiting viral entry into host cells to disrupting viral replication processes. mdpi.com For instance, some compounds have been shown to interfere with the attachment of viruses to the host cell membrane. mdpi.com While the potential exists, specific studies detailing the antiviral properties of this compound are not extensively documented in the currently available literature.

Neuroprotective Activity

To date, there are no specific published studies directly investigating or establishing the neuroprotective activity of this compound. While the broader class of compounds to which it belongs, the styrylchromones, has been associated with potential neuroprotective effects, these properties have not been specifically demonstrated for this compound. researchgate.netnih.gov Therefore, its capacity to protect neuronal structure and function remains an open area for future research.

Other Reported Biological Activities (e.g., α-Glucosidase Inhibition)

Specific research on the α-glucosidase inhibitory activity of this compound is not currently available in scientific literature. However, another significant biological activity, its cytotoxic effect against various cancer cell lines, has been documented.

One study detailed the isolation of this compound from the bark of Platanus × acerifolia and evaluated its cytotoxic potential against four human carcinoma cell lines. The study revealed that this compound, referred to as compound 2 in the research, exhibited cytotoxic activity, particularly against HepG2 (hepatocellular carcinoma) and KB (oral cancer) cell lines. researchgate.netresearchgate.net The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a substance needed to inhibit a biological process by half, were determined and are presented below.

Table 1: Cytotoxicity of this compound against Human Carcinoma Cell Lines

Cell LineCell TypeIC₅₀ (μM)
HepG2Hepatocellular Carcinoma4.2
KBOral Cancer9.7
SMMC-7721Hepatocellular CarcinomaInactive
MDA-MB-231Breast CancerInactive

Data sourced from Yang et al. (2013). researchgate.netresearchgate.net "Inactive" indicates that significant cytotoxic activity was not observed at the tested concentrations.

These findings indicate that this compound demonstrates selective cytotoxic effects, being more potent against certain cancer cell types. researchgate.net The mechanisms underlying this cytotoxicity, such as the induction of apoptosis or other forms of cell death, are areas that warrant further investigation to fully understand the therapeutic potential of this compound. smolecule.comnih.gov

Vii. Pre Clinical Investigations of Therapeutic Potential

In vitro Pharmacological Profiling

In vitro pharmacological profiling is a critical first step in drug discovery, providing insights into a compound's mechanism of action and potential therapeutic targets. This is achieved through a variety of cell-based and biochemical assays.

Cell-Based Assays for Target Engagement

Cell-based assays are designed to evaluate how a compound interacts with its intended target within a cellular environment. These assays can confirm that the compound is capable of entering cells and binding to its target protein. While the general class of 2-styrylchromones has been investigated for activities such as anti-inflammatory, antioxidant, and anticancer effects, specific data from cell-based assays detailing the target engagement of Platachromone B are not currently available.

Enzyme Inhibition Assays

Enzyme inhibition assays are a common method to screen for compounds that can modulate the activity of specific enzymes involved in disease processes. For instance, a molecular docking study of some 2-styrylchromones investigated their potential to inhibit pancreatic α-amylase; however, this compound was not included in this particular study. Detailed enzymatic inhibition data for this compound against a panel of relevant enzymes is not yet available in the scientific literature.

In vivo Animal Model Studies

Following promising in vitro results, compounds typically advance to in vivo testing in animal models of human diseases. These studies are crucial for understanding a compound's biological effects, pharmacokinetics, and pharmacodynamics in a living organism.

Selection and Application of Relevant Animal Models (e.g., Rodent Models)

The selection of an appropriate animal model is contingent on the therapeutic area of interest. For example, rodent models of inflammation or cancer are commonly used to evaluate the efficacy of new drug candidates. To date, there are no published studies detailing the use of specific animal models to investigate the therapeutic potential of this compound.

Evaluation of Biological Effects in Disease Models (e.g., Inflammation, Cancer)

The evaluation of a compound's biological effects in disease models provides critical evidence of its potential therapeutic utility. While the 2-styrylchromone class has shown some promise in broad biological screenings for anti-inflammatory and anticancer properties, specific in vivo data demonstrating the efficacy of this compound in any disease model has not been reported.

Pharmacokinetic and Pharmacodynamic Considerations in Pre-clinical Settings

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamic studies assess the relationship between drug concentration and its effect. This information is vital for optimizing dosing and understanding the compound's behavior in the body. Currently, there is no available information on the pharmacokinetic or pharmacodynamic properties of this compound from preclinical studies.

Viii. Future Research Directions

Development of Novel Analogues with Enhanced Bioactivity and Selectivity

The development of novel analogues of Platachromone B is a critical step towards enhancing its therapeutic efficacy and selectivity. Future research in this area should focus on systematic structure-activity relationship (SAR) studies to identify the key structural motifs responsible for its biological activity. nih.gov

Key Research Objectives:

Modification of the Styryl Moiety: The styryl group offers a prime site for chemical modification. The introduction of various substituents (e.g., hydroxyl, methoxy (B1213986), halogen groups) on the phenyl ring of the styryl moiety could significantly influence the compound's electronic and steric properties, potentially leading to enhanced interactions with biological targets. nih.gov

Synthesis of Hybrid Molecules: The conjugation of the this compound scaffold with other known bioactive pharmacophores could lead to the development of hybrid molecules with dual or synergistic modes of action.

Illustrative Data on Styrylchromone Analogues and their Bioactivities:

Compound/AnalogueModificationObserved Bioactivity
General Styrylchromone Scaffold Presence of a catechol group on the B-ringPotent xanthine (B1682287) oxidase inhibition and antioxidant activity nih.gov
Hydroxy-2-styrylchromones Hydroxylation pattern on both A and B ringsModulates scavenging activity against reactive oxygen and nitrogen species
Substituted Styryl Chromones Varied substituents on the styryl ringSelectivity for estrogen receptor beta binding and antiproliferative activity in breast cancer cell lines nih.gov

This table is illustrative and based on general findings for the styrylchromone class, suggesting potential avenues for this compound analogue development.

Exploration of Additional Therapeutic Applications

Given the diverse biological activities reported for the broader class of styrylchromones, it is highly probable that this compound possesses a wider range of therapeutic applications than currently known. semanticscholar.orgfrontiersin.org Future research should aim to screen this compound and its novel analogues against a variety of disease models.

Potential Therapeutic Areas for Investigation:

Anticancer Activity: Styrylchromones have demonstrated cytotoxic effects against various cancer cell lines. nih.govredalyc.org Future studies should evaluate the efficacy of this compound in preclinical cancer models, including those for breast, lung, and prostate cancer. mdpi.com Mechanistic studies should also be conducted to elucidate the pathways involved in its potential anticancer effects, such as the induction of apoptosis or cell cycle arrest. mdpi.com

Anti-inflammatory Properties: Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of this compound should be investigated using in vitro and in vivo models of inflammation.

Antiviral and Antimicrobial Activities: The chromone (B188151) nucleus is a common feature in many compounds with antiviral and antimicrobial properties. semanticscholar.org this compound should be screened against a panel of clinically relevant viruses and bacteria.

Neuroprotective Effects: Oxidative stress and inflammation are key contributors to neurodegenerative diseases. The antioxidant properties of the styrylchromone scaffold suggest that this compound could have neuroprotective effects, which warrants investigation in models of Alzheimer's and Parkinson's disease. nih.gov

Advanced Mechanistic Studies on Cellular and Molecular Targets

A fundamental understanding of the mechanism of action of this compound is crucial for its development as a therapeutic agent. Advanced mechanistic studies are required to identify its specific cellular and molecular targets.

Methodologies for Target Identification and Validation:

Affinity Chromatography and Mass Spectrometry: Immobilized this compound analogues can be used as bait to capture interacting proteins from cell lysates, which can then be identified by mass spectrometry.

Genetic and Genomic Approaches: Techniques such as RNA interference (RNAi) and CRISPR-Cas9 can be employed to identify genes that modulate cellular sensitivity to this compound, thereby revealing its potential targets and pathways.

Enzymatic Assays: Based on the activities of related styrylchromones, this compound should be tested for its inhibitory effects on key enzymes involved in disease pathogenesis, such as kinases, proteases, and metabolic enzymes.

Integration of Computational Chemistry and Experimental Research

The integration of computational chemistry with experimental research can significantly accelerate the drug discovery and development process for this compound. nih.gov In silico methods can guide the rational design of novel analogues and provide insights into their potential mechanisms of action.

Computational Approaches to be Employed:

Molecular Docking: Docking studies can predict the binding modes of this compound and its analogues to the active sites of potential protein targets, helping to prioritize compounds for synthesis and biological evaluation. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound analogues with their biological activities, enabling the prediction of the potency of novel compounds. mdpi.com

Density Functional Theory (DFT) Calculations: DFT studies can provide insights into the electronic properties of this compound, such as its molecular electrostatic potential and frontier molecular orbitals, which can help in understanding its reactivity and intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound when bound to its target protein, providing a more detailed understanding of the binding interactions and the stability of the complex.

By pursuing these future research directions, the scientific community can systematically unravel the therapeutic potential of this compound, paving the way for the development of a new generation of chromone-based medicines.

Q & A

Q. How can frameworks like PICO or FINER improve the formulation of research questions for this compound studies?

  • Methodological Answer :
  • PICO : Define Population (specific cancer type), Intervention (this compound dose), Comparison (standard drug), Outcome (apoptosis rate).
  • FINER : Ensure questions are Feasible (resources available), Interesting (novel mechanisms), Novel (unexplored bioactivities), Ethical (animal welfare compliance), and Relevant (therapeutic potential) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.